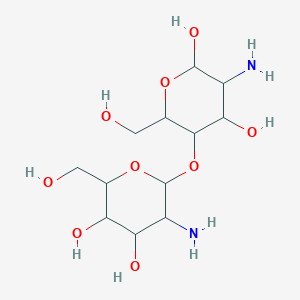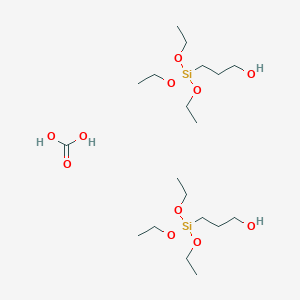
carbonic acid;3-triethoxysilylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;3-triethoxysilylpropan-1-ol is a compound with the molecular formula C9H22O4Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both carbonic acid and a triethoxysilyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-triethoxysilylpropan-1-ol typically involves the reaction of triethoxysilane with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Triethoxysilane (CAS#998-30-1) and allyl alcohol (CAS#107-18-6).
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a platinum-based catalyst, at a temperature range of 60-80°C.
Product: The reaction yields 3-triethoxysilylpropan-1-ol with high purity
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The industrial production also emphasizes safety measures and environmental considerations to minimize any potential hazards .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;3-triethoxysilylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different silane compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silane compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbonic acid;3-triethoxysilylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its excellent bonding properties
Mechanism of Action
The mechanism of action of carbonic acid;3-triethoxysilylpropan-1-ol involves its interaction with various molecular targets and pathways. The triethoxysilyl group can form strong bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in the modification of surfaces and the development of advanced materials .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: This compound has similar silane functionality but with a thiol group instead of a hydroxyl group.
3-(Triethoxysilyl)propylamine: This compound contains an amine group, offering different reactivity and applications compared to carbonic acid;3-triethoxysilylpropan-1-ol
Uniqueness
This compound is unique due to its combination of carbonic acid and triethoxysilyl functionalities. This combination allows for versatile chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
88321-11-3 |
|---|---|
Molecular Formula |
C19H46O11Si2 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
carbonic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/2C9H22O4Si.CH2O3/c2*1-4-11-14(12-5-2,13-6-3)9-7-8-10;2-1(3)4/h2*10H,4-9H2,1-3H3;(H2,2,3,4) |
InChI Key |
GCGMVSIWMSTNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCO)(OCC)OCC.CCO[Si](CCCO)(OCC)OCC.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


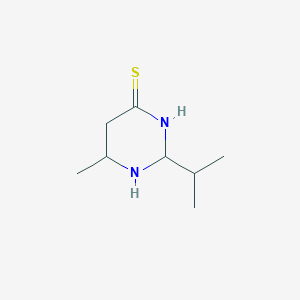
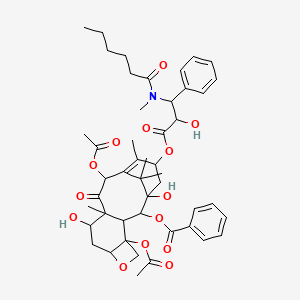
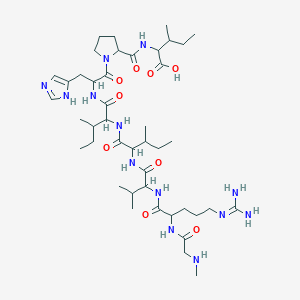
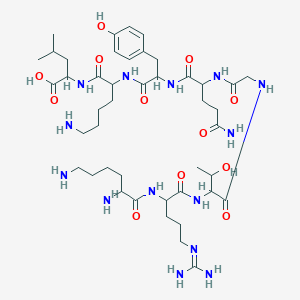
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
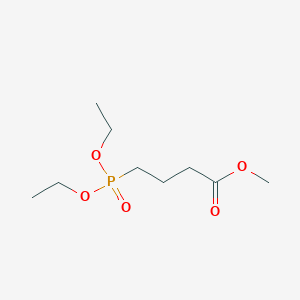
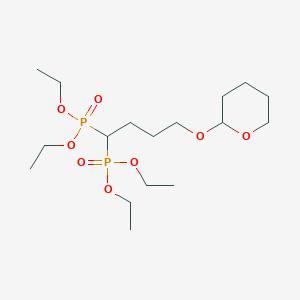
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
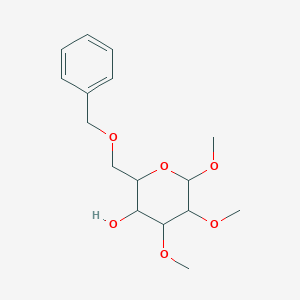
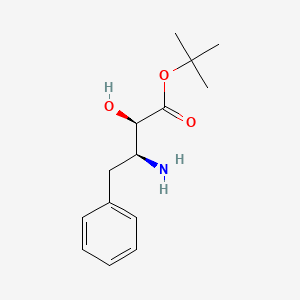
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
